molecular formula C6H6N2S B1219654 Thionicotinamide CAS No. 4621-66-3

Thionicotinamide

Katalognummer: B1219654
CAS-Nummer: 4621-66-3
Molekulargewicht: 138.19 g/mol
InChI-Schlüssel: XQWBMZWDJAZPPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thionicotinamide (CAS 4621-66-3), with the molecular formula C6H6N2S, is a yellow powder of high purity (99%) with a melting point of 185-190°C . This compound serves as a critical research tool in cancer metabolism studies. Its primary mechanism of action is the inhibition of NAD+ kinase (NADK), the sole enzyme responsible for converting NAD+ to NADP+ in the cytosol . By inhibiting NADK, this compound effectively depletes the cytosolic pool of NADPH, a key reducing equivalent essential for biosynthetic pathways and for neutralizing reactive oxygen species (ROS) . The demand for NADPH is elevated in proliferating cancer cells, making NADK a potential therapeutic target. Research demonstrates that inhibition of NADK with this compound suppresses cancer cell proliferation and, by lowering NADPH levels, synergistically enhances the cytotoxic effects of chemotherapeutic drugs that induce ROS . This makes it a valuable compound for investigating novel anticancer strategies and combination therapies. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWBMZWDJAZPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063536
Record name 3-Pyridinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4621-66-3
Record name Thionicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4621-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thionicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thionicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarbothioamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thionicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0HXX0753
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thionicotinamide can be synthesized through the thiolation of nicotinamide. One common method involves the reaction of nicotinamide with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

  • Inhibition of Tumor Growth
    • Thionicotinamide has been shown to significantly reduce the growth of various cancer cell lines by lowering NADPH levels. In studies involving C85 colon cancer cells, treatment with this compound resulted in a 60-70% reduction in cellular NADPH levels within 24 hours . This reduction compromised the cells' ability to synthesize macromolecules and defend against oxidative stress, leading to increased apoptosis.
  • Synergistic Effects with Chemotherapy
    • The combination of this compound with conventional chemotherapeutic agents such as gemcitabine and irinotecan has demonstrated synergistic effects. Studies indicate that this compound enhances the cytotoxicity of these drugs by further elevating ROS levels within cancer cells . This mechanism suggests that this compound could be utilized to improve the efficacy of existing chemotherapy regimens.
  • In Vivo Studies
    • Animal studies have confirmed the antitumor efficacy of this compound. In xenograft models using immunocompromised mice, administration of this compound resulted in significant tumor size reduction compared to control groups . These findings support the potential for this compound as an adjunctive treatment in cancer therapy.

Case Studies and Experimental Findings

StudyFindingsImplications
Hsieh et al., 2015This compound reduced NADPH levels by 60-70% in C85 cells; inhibited lipid and protein synthesis.Suggests potential for this compound in targeting metabolic pathways in cancer cells.
AACR Journals, 2016Demonstrated that this compound acts as a prodrug for NADPS; effective against various cancer cell lines.Highlights its role as a promising lead compound for drug development targeting NADK.
ResearchGate PublicationIncreased oxidative stress observed when combined with chemotherapy; enhanced apoptosis markers (γ-H2AX).Indicates that this compound may enhance the effectiveness of chemotherapy through increased DNA damage in tumor cells.

Wirkmechanismus

Thionicotinamide exerts its effects primarily through the inhibition of nicotinamide adenine dinucleotide kinase (NADK). By inhibiting this enzyme, this compound reduces the levels of nicotinamide adenine dinucleotide phosphate (NADP+) and subsequently nicotinamide adenine dinucleotide phosphate hydrogen (NADPH). This reduction in NADPH levels impairs the biosynthetic capabilities of cancer cells and increases their susceptibility to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Nicotinamide

  • Structural Difference : Nicotinamide contains a carboxamide (-CONH₂) group, while thionicotinamide has a thioamide (-CSNH₂) group.
  • Enzyme Kinetics :

    Parameter This compound Nicotinamide
    Km (Pf-Sir2) 495 μM ~62 μM
    kcat (Pf-Sir2) 0.006 s⁻¹ 0.024 s⁻¹

    This compound binds less efficiently and reacts fourfold slower due to suboptimal substrate geometry, despite similar pKa values (~3.5) .

  • Therapeutic Context : Unlike nicotinamide (a vitamin B3 precursor), this compound lacks nutritional roles but exhibits unique cytotoxicity in cancer cells via NADPH depletion .

Ethionamide and Isoniazid

  • Structural Similarities : Ethionamide (a second-line anti-TB drug) and this compound both feature thioamide groups, enabling redox interactions with metal complexes .
  • Mechanistic Differences: Ethionamide: Requires enzymatic activation by EthA (a monooxygenase) to form a toxic NAD+ adduct . this compound: Undergoes redox reactions with cyanoferrate(III) to generate reactive intermediates, mimicking ethionamide’s activation pathway .
  • Efficacy : this compound is less effective than isoniazid (first-line TB drug) but shows promise in overcoming multidrug resistance when combined with NADK inhibitors .

Thioisonicotinamide (TINA)

  • Structural Comparison : TINA is a positional isomer of this compound, with the thioamide group at the pyridine ring’s 4-position instead of 3-position.
  • Electrochemical Behavior :
    • Both compounds undergo two-electron, two-proton reductions in acidic media, but TINA forms a reversible intermediate, while this compound’s reduction is irreversible .
    • This compound’s lower solubility may limit bioavailability compared to TINA .

Isonicotinamide

  • Structural Basis : Isonicotinamide has a carboxamide group at the pyridine ring’s 4-position, differing from this compound’s 3-thioamide substitution.
  • Metal Complexation: this compound forms redox-active cyanoferrate complexes, whereas isonicotinamide lacks sulfur-mediated electron transfer, resulting in stable coordination .

Key Research Findings

Enzyme Inhibition and Cancer Therapy

  • NADK/G6PD Inhibition : this compound reduces NADPH pools by 40–60% in cancer cells, sensitizing them to ROS-inducing drugs like doxorubicin .
  • Synergy with Chemotherapy : Combined with methotrexate, this compound achieves a synergistic effect (combination index <0.5) in colon cancer models .

Data Tables

Table 1: Kinetic Parameters of Pf-Sir2 with this compound vs. Nicotinamide

Substrate Km (μM) kcat (s⁻¹) Catalytic Efficiency (kcat/Km)
This compound 495 0.006 1.2 × 10⁻⁵
Nicotinamide ~62 0.024 3.9 × 10⁻⁴

Source:

Table 2: Therapeutic Comparison of this compound and Anti-TB Drugs

Parameter This compound Isoniazid Ethionamide
MIC (μg/mL) 5–10 0.1–0.5 1–5
Resistance Prevalence Low High Moderate
Activation Pathway Redox-mediated KatG enzyme EthA enzyme

Sources:

Table 3: Physical Properties of this compound and Analogues

Compound Solubility (H₂O, 25°C) Melting Point (°C)
This compound 0.02 g/L 188–189
Nicotinamide 100 g/L 129–131
Ethionamide 1.2 g/L 164–166

Sources:

Biologische Aktivität

Thionicotinamide (TN) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for therapeutic applications.

This compound is primarily known for its role as an inhibitor of NAD+ kinase (NADK), an enzyme that catalyzes the phosphorylation of NAD+ to NADP+. By inhibiting NADK, this compound reduces the levels of nicotinamide adenine dinucleotide phosphate (NADPH), a crucial cofactor in various biosynthetic processes and antioxidant defense mechanisms. The reduction in NADPH levels leads to increased oxidative stress within cells, particularly in cancer cells that are already under metabolic stress.

Key Findings

  • NADPH Reduction : Treatment with this compound resulted in a 60-70% decrease in cellular pools of NADP and NADPH in C85 colon cancer cells after 24 hours at a concentration of 100 µM .
  • Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cells by compromising their biosynthetic capabilities and enhancing their sensitivity to oxidative stressors .

Effects on Cellular Metabolism

This compound's inhibition of NADK has significant implications for cellular metabolism, particularly in cancer cells. By lowering NADPH levels, this compound disrupts several metabolic pathways:

  • Lipid Synthesis : this compound treatment significantly affected fatty acid synthesis, as evidenced by Oil Red O staining experiments .
  • Protein Synthesis : The compound also inhibited protein synthesis rates, further contributing to its cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study conducted on C85 colon cancer cells demonstrated that this compound could mimic the effects of direct NADK knockdown, leading to reduced cell proliferation and increased apoptosis due to elevated reactive oxygen species (ROS) levels when combined with menadione, a known ROS generator .
  • In Vivo Studies : Preliminary toxicity studies indicated that this compound could be administered safely at certain doses in NOD-SCID mice, suggesting its potential for further development as an anticancer agent with less toxicity compared to traditional G6PD inhibitors like 6-aminonicotinamide .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
In VitroReduced NADPH levels by 60-70%, inhibited cell growth and enhanced apoptosis in C85 cells
In VitroSignificant inhibition of lipid and protein synthesis
In VivoSafe dosing established in NOD-SCID mice; potential for further development as an anticancer agent
Mechanistic StudyDemonstrated that this compound acts as a prodrug, converting to NADPS which inhibits G6PD

Q & A

Q. What are the primary experimental methods for synthesizing thionicotinamide, and how do reaction conditions influence yield?

this compound is synthesized via microwave-assisted thionation using PSCl3_3/H22O/Et3_3N, which reduces reaction time compared to conventional heating. Key parameters include microwave power (e.g., 150–300 W), solvent polarity, and stoichiometric ratios of reactants. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification achieved through column chromatography (silica gel, chloroform/methanol gradients) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on:

  • 1^1H/13^13C NMR : Confirming sulfur substitution in the nicotinamide moiety (e.g., shifts at δ 8.5–9.0 ppm for aromatic protons) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks at m/z 679.49 (M+H+^+) .
  • UV-Vis spectroscopy : Absorbance at 405 nm distinguishes it from NAD+^+ in enzymatic assays .

Q. What is the role of this compound in enzymatic assays, particularly for pathogen detection?

this compound substitutes NAD+^+ in dual-enzyme cycling ELISA systems. For example, it acts as a cofactor for alkaline phosphatase (ALP) to detect SARS-CoV-2 spike glycoprotein or M. tuberculosis in sputum. Its thioketone group enables colorimetric detection at 405 nm, avoiding interference from endogenous NAD+^+ .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect vasorelaxation efficacy, and what mechanistic insights exist?

this compound derivatives (e.g., compound 7 ) exhibit dose-dependent vasorelaxation via nitric oxide (NO) pathway modulation. In aortic ring assays, pre-treatment with L-NAME (NO synthase inhibitor) reduces Rmax_{\text{max}} from 77.7% to 43.7%, confirming NO-dependent activity. ED50_{50} shifts (1.25 × 107^-7 M to 2.66 × 107^-7 M under inhibition) highlight competitive binding dynamics .

Q. What experimental design considerations are critical for resolving contradictions in this compound’s bioactivity across studies?

Discrepancies in ED50_{50} or Rmax_{\text{max}} values often arise from:

  • Enzyme source variability : Commercial ALP vs. tissue-specific isoforms may differ in cofactor affinity.
  • Assay conditions : Buffer pH (e.g., PBS 7.2 vs. Tris-HCl) impacts solubility (10 mg/ml in PBS) and enzymatic kinetics .
  • Inhibitor specificity : Off-target effects of inhibitors like L-NAME require validation via orthogonal assays (e.g., cGMP ELISA).

Q. How can researchers ensure reproducibility in this compound-based assays, particularly in multi-center studies?

Standardization protocols include:

  • Stability controls : Store this compound at -20°C (powder) or -80°C (solution) to prevent thioketone oxidation .
  • Calibration curves : Use freshly prepared NAD+^+/thionicotinamide standards for each assay run.
  • Blinded data analysis : Mitigate bias in endpoint interpretation (e.g., optical density thresholds) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., Hill equation) quantify EC50_{50}/IC50_{50}. Report means ± SEM with n ≥ 3 replicates. For significance, use ANOVA followed by post-hoc tests (e.g., Tukey’s), specifying p-value thresholds (e.g., p < 0.05) .

Methodological Guidance

Best practices for documenting this compound research in publications

  • Tables : Use Roman numerals (Table I, II) with footnotes explaining abbreviations (e.g., Rmax_{\text{max}} = maximal relaxation).
  • Figures : Label axes clearly (e.g., “Concentration (log M)” vs. “% Vasorelaxation”) and include error bars for SEM .
  • Data precision : Report instrument-specific measurements (e.g., ±0.1 mg/ml for solubility) without over-rounding .

How to formulate research questions on this compound’s mechanism using frameworks like PICO or FINER

  • PICO : Population (e.g., endothelial cells), Intervention (this compound derivative), Comparison (untreated/L-NAME), Outcome (NO production).
  • FINER : Ensure questions are Feasible (in vitro models first), Novel (unexplored derivatives), and Relevant (therapeutic potential for vascular diseases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thionicotinamide
Reactant of Route 2
Reactant of Route 2
Thionicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.